molecular formula C18H19FN2O2 B5855544 1-(2-fluorophenyl)-4-(2-methoxybenzoyl)piperazine

1-(2-fluorophenyl)-4-(2-methoxybenzoyl)piperazine

Cat. No. B5855544
M. Wt: 314.4 g/mol
InChI Key: DOLXMNJTMBPLAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorophenyl)-4-(2-methoxybenzoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is also known as 2-Fluorophenylpiperazine-1-carboxylic acid 2-methoxybenzoylhydrazide or FMPPI. This compound has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent for various diseases.

Scientific Research Applications

The potential applications of 1-(2-fluorophenyl)-4-(2-methoxybenzoyl)piperazine in scientific research are diverse. This compound has been studied for its potential as a therapeutic agent for various diseases such as cancer, depression, anxiety, and schizophrenia. It has also been investigated for its potential as a tool for studying the function of neurotransmitter receptors in the brain.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-4-(2-methoxybenzoyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, anxiety, and stress. By binding to this receptor, this compound may modulate the activity of serotonin in the brain, leading to its potential therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, which may contribute to its potential antidepressant effects. It has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses. Additionally, it has been shown to have anxiolytic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2-fluorophenyl)-4-(2-methoxybenzoyl)piperazine in lab experiments is its potential as a tool for studying the function of neurotransmitter receptors in the brain. Its partial agonist activity at the 5-HT1A receptor makes it a useful compound for investigating the role of this receptor in various physiological and pathological processes. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(2-fluorophenyl)-4-(2-methoxybenzoyl)piperazine. One direction is to further investigate its potential as a therapeutic agent for various diseases. Studies have shown promising results for its potential use in treating depression, anxiety, and schizophrenia. Another direction is to investigate its potential as a tool for studying the function of neurotransmitter receptors in the brain. By understanding the role of these receptors in various physiological and pathological processes, new therapeutic targets may be identified. Finally, future research could focus on developing new derivatives of this compound with improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of 1-(2-fluorophenyl)-4-(2-methoxybenzoyl)piperazine involves the reaction of 2-fluorophenylpiperazine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.

properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2/c1-23-17-9-5-2-6-14(17)18(22)21-12-10-20(11-13-21)16-8-4-3-7-15(16)19/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLXMNJTMBPLAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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